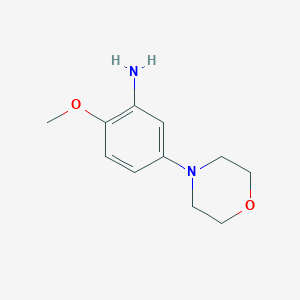

2-Methoxy-5-morpholinoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-11-3-2-9(8-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLBNSMEXOFRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463711 | |

| Record name | 2-Methoxy-5-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383870-88-0 | |

| Record name | 2-Methoxy-5-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383870-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-5-morpholinoaniline CAS number and properties

An In-Depth Technical Guide to 2-Methoxy-5-morpholinoaniline (CAS: 383870-88-0): Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the identification and utilization of novel molecular scaffolds are of paramount importance. The morpholinoaniline core is a privileged structure, frequently incorporated into kinase inhibitors and other biologically active agents due to the favorable pharmacological properties conferred by the morpholine ring, such as improved solubility and metabolic stability. This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. From the perspective of a senior application scientist, this document delves into its fundamental properties, proposes a robust synthetic and analytical workflow, and explores its potential applications for researchers and professionals in medicinal chemistry and drug development. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility.

PART 1: Core Chemical and Physical Properties

Accurate characterization begins with a thorough understanding of a compound's fundamental physicochemical properties. This compound is identified by the CAS number 383870-88-0.[1][2][3] While experimental data on physical properties such as melting and boiling points are not extensively documented in publicly available literature, its structural and computed properties provide significant insights for handling, reaction planning, and analytical method development.

A summary of its key identifiers and computed chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 383870-88-0 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 208.26 g/mol | [1] |

| IUPAC Name | 2-methoxy-5-(morpholin-4-yl)aniline | |

| Synonyms | Benzenamine, 2-methoxy-5-(4-morpholinyl)- | [1] |

| SMILES | COC1=C(N)C=C(C=C1)N1CCOCC1 | [2] |

| InChI Key | BQTMHUUWYHEPNQ-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area (TPSA) | 47.72 Ų | [1] |

| logP (Computed) | 1.114 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

PART 2: Synthesis and Characterization

While this compound is commercially available from various suppliers, an in-house synthesis may be required for large-scale use or analogue development. A logical and field-proven approach to synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic precursor. This method is reliable and the progress can be easily monitored.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps starting from 2-methoxy-5-nitroaniline.

Caption: Proposed two-step synthesis of this compound.

Note: A more direct and common route would be the reduction of 4-(2-methoxy-5-nitrophenyl)morpholine. The synthesis of this precursor would typically involve the nucleophilic aromatic substitution of a compound like 1-chloro-2-methoxy-5-nitrobenzene with morpholine.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol details the reduction of the nitro-substituted precursor, 4-(2-methoxy-5-nitrophenyl)morpholine, a common and effective method for aniline synthesis.[5]

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

-

4-(2-methoxy-5-nitrophenyl)morpholine

-

10% Palladium on activated carbon (Pd/C), 50% wet

-

Ethanol (EtOH), anhydrous

-

Hydrogen (H₂) gas supply

-

Celite®

-

Parr hydrogenation apparatus or H-Cube system

-

Round-bottom flask and standard glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve 1.0 equivalent of 4-(2-methoxy-5-nitrophenyl)morpholine in a sufficient volume of ethanol (e.g., 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution. The wet catalyst is preferred to minimize the risk of ignition.

-

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi.

-

Reaction Execution: Vigorously agitate the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, progress can be checked by Thin Layer Chromatography (TLC) or LC-MS by periodically sampling the reaction mixture.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product is often of high purity. If required, further purification can be achieved by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is critical. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: Standard workflow for the purification and analysis of the synthesized compound.

Expected Analytical Data:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), the protons on the morpholine ring, and the amine protons (-NH₂). The splitting patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: Expect 11 distinct carbon signals corresponding to the molecular formula.

-

LC-MS: A single major peak in the chromatogram indicating high purity. The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 209.27.

PART 3: Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for the synthesis of high-value pharmaceutical agents. The morpholinoaniline scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology.

Role as a Synthetic Intermediate

This compound serves as a key precursor for constructing more complex heterocyclic systems, such as quinazolines, which are prominent in many FDA-approved kinase inhibitors. The primary amine group provides a reactive handle for various coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination, Pictet-Spengler reaction) to introduce further diversity and target-specific functionalities.

Several studies highlight the importance of the morpholine moiety in developing potent and selective anticancer agents. For instance, derivatives of 2-morpholino-4-anilinoquinoline have demonstrated significant cytotoxic activity against liver cancer cell lines.[6] Furthermore, 4-morpholine-quinazoline derivatives have been successfully designed as potent PI3K/mTOR inhibitors, a critical signaling pathway in many cancers.[7]

Caption: Role of this compound as a scaffold for drug development.

The presence of the methoxy group also offers a point for potential modification. Demethylation could provide a hydroxyl group, which can act as a hydrogen bond donor or a site for further functionalization, allowing for fine-tuning of a drug candidate's binding affinity and pharmacokinetic properties.

PART 4: Safety, Handling, and Storage

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8][10] Prevent dust formation during handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation via oxidation.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]

Conclusion

This compound (CAS: 383870-88-0) is more than a simple chemical; it is a key enabling tool for researchers in the field of drug discovery. Its structure combines the advantageous properties of the morpholine ring with the synthetic versatility of a substituted aniline. This guide has provided a technical framework covering its properties, a reliable synthetic and analytical approach, and its significant potential as a scaffold in medicinal chemistry. By understanding and applying these principles, scientists can effectively leverage this compound to design and create the next generation of targeted therapeutics.

References

-

Appchem. This compound | 383870-88-0. [Link]

-

Chemical-Suppliers.com. Your Inquiry on this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 414960, 2-Methoxy-4-morpholinoaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 414960, 2-Methoxy-4-morpholinoaniline. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

-

MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. [Link]

-

National Center for Biotechnology Information. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. [Link]

-

National Center for Biotechnology Information. Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. appchemical.com [appchemical.com]

- 3. chiralen.com [chiralen.com]

- 4. 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-Methoxy-5-morpholinoaniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-5-morpholinoaniline, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, outline a robust synthetic pathway, predict its characteristic spectroscopic data, and explore its applications as a versatile building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted aniline derivative characterized by the presence of a methoxy and a morpholine moiety on the benzene ring. These functional groups impart specific physicochemical properties that are highly advantageous in drug design, influencing factors such as solubility, metabolic stability, and receptor-binding interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| CAS Number | 383870-88-0 | [1][3] |

| Canonical SMILES | COC1=C(C=C(C=C1)N2CCOCC2)N | [1] |

| Topological Polar Surface Area (TPSA) | 47.72 Ų | [1] |

| LogP (calculated) | 1.114 | [1] |

Synthesis and Mechanistic Insights

A likely synthetic approach involves the reduction of a nitro group to an amine. This transformation is a cornerstone of medicinal chemistry, enabling the introduction of a key functional group for further elaboration.

Proposed Synthetic Pathway

A viable synthetic route to this compound would likely involve the reduction of a nitro-substituted precursor. A plausible starting material would be 4-(4-methoxy-3-nitrophenyl)morpholine. The synthesis can be conceptualized in two main steps:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of a suitable difluoro- or dichloro-nitrobenzene with morpholine to introduce the morpholine moiety.

-

Reduction of the Nitro Group: Conversion of the nitro group to the primary amine to yield the final product.

Experimental Protocol: A Self-Validating System

The following protocol is a predictive model based on established chemical reactions.

Step 1: Synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine

This step would likely involve a nucleophilic aromatic substitution reaction.

Step 2: Synthesis of this compound

The reduction of the nitro group is a critical step. A common and effective method is catalytic hydrogenation.

Spectroscopic Characterization: A Predictive Analysis

Direct experimental spectra for this compound are not widely published. However, based on the known spectral data of structurally similar compounds, a reliable prediction of its key spectroscopic features can be made.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the morpholine ring protons. The protons on the morpholine ring adjacent to the nitrogen and oxygen atoms will likely appear as triplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Characteristic shifts are expected for the aromatic carbons, with those attached to the electron-donating methoxy and amino groups appearing at higher fields.

Mass Spectrometry

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 208. Key fragmentation patterns would likely involve the loss of the methoxy group and fragmentation of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic components, and C-O stretching for the ether and morpholine moieties.[4][5][6]

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates.[7] Aniline derivatives are also fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[8] this compound, combining these features, serves as a valuable intermediate in the synthesis of biologically active compounds.

Derivatives of morpholinoaniline have been investigated for a range of therapeutic applications, including their use as kinase inhibitors in oncology.[9][10] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of targeted therapies. The methoxy group can influence binding to target proteins, while the morpholine can enhance aqueous solubility and metabolic stability.

Logical Framework for Synthesis and Application

The following diagram illustrates the logical flow from the synthesis of this compound to its potential application in drug discovery.

Caption: Synthetic workflow and application pipeline.

Conclusion

This compound represents a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The predictable spectroscopic signature of this compound, combined with the favorable physicochemical properties imparted by the methoxy and morpholine groups, underscores its utility in the rational design of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase.

References

-

Royal Society of Chemistry. Supplementary Material. [Link]

- Google Patents.

-

PubChem. 2-Methoxy-4-morpholinoaniline. [Link]

- Google Patents. US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.

-

MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

PubMed Central. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

-

PubChemLite. 2-methoxy-5-(morpholine-4-sulfonyl)aniline. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

University of Wisconsin-Platteville. IR Chart. [Link]

-

PubMed Central. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

-

Macao Polytechnic University. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

-

PubMed. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. [Link]

-

Glen Jackson - West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

ResearchGate. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

Sources

- 1. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. chiralen.com [chiralen.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 13C NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Methoxy-5-morpholinoaniline: From Theoretical Prediction to Experimental Design for Pharmaceutical Applications

An In-depth Technical Guide Topic: Solubility of 2-Methoxy-5-morpholinoaniline in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, directly influencing process design, purification, crystallization, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 383870-88-0), a key building block in medicinal chemistry. By integrating an analysis of its physicochemical properties with established principles of solvent-solute interactions, this document offers a predictive solubility profile. Furthermore, it presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate the robust data required for process optimization and scale-up. The methodologies are framed within a rational solvent selection strategy, ensuring that experimental choices are efficient, logical, and directly applicable to challenges in crystallization and purification.

Introduction: The Imperative of Solubility Data

The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, the selection of an appropriate solvent is a pivotal decision that reverberates through the entire manufacturing process.[1] A solvent system dictates not only the yield of a reaction but also the efficacy of the subsequent purification and crystallization steps.[1][2] Understanding a compound's solubility is fundamental to controlling critical quality attributes such as crystal morphology, polymorph selection, and impurity purging.[1][3] An ill-informed solvent choice can lead to significant challenges in processibility, scalability, and the stability of the final API.[1][2] Therefore, a thorough investigation of solubility in a diverse range of organic solvents is not merely a preliminary exercise but a critical risk-mitigation strategy in process development.

Overview of this compound

This compound is a substituted aniline derivative featuring a combination of functional groups that make it a versatile intermediate in the synthesis of complex molecules. Its structure, incorporating a basic aniline nitrogen, a hydrogen-bond-accepting morpholine ring, and a methoxy group, presents a unique and moderately polar profile. This guide will dissect these structural features to predict its behavior in various solvent classes and provide the means to validate these predictions experimentally.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key to predicting its behavior lies in understanding the interplay between its polar and non-polar regions and its capacity for hydrogen bonding.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 383870-88-0 | [4][5][6] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [4][5] |

| Molecular Weight | 208.26 g/mol | [4][5] |

| Appearance | Solid (predicted) | |

| Structure |

| |  | |

| |

The structure reveals several key features:

-

Aniline Moiety (-NH₂): The primary amine is a polar group and can act as a hydrogen bond donor. Its basicity means solubility can be significantly enhanced in acidic aqueous solutions.

-

Morpholine Ring: The ether linkage and the tertiary amine within the morpholine ring are polar and can act as hydrogen bond acceptors.

-

Methoxy Group (-OCH₃): This group contributes to the molecule's polarity and can also accept hydrogen bonds.

-

Benzene Ring: The aromatic ring provides a non-polar, hydrophobic character to the molecule.

This combination of polar functional groups appended to a non-polar aromatic core suggests that the molecule is of moderate polarity. Computational models support this assessment.

Table 2: Calculated Molecular Properties

| Property | Value | Significance | Source |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 47.72 Ų | Indicates moderate polarity and potential for good membrane permeability. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.114 | Suggests a slight preference for lipophilic environments over water, but still indicative of moderate polarity. | [4] |

| Hydrogen Bond Donors | 1 | From the aniline -NH₂ group. | [4] |

| Hydrogen Bond Acceptors | 4 | From the methoxy oxygen, morpholine oxygen, and morpholine nitrogen. |[4] |

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The most reliable guiding principle in solubility prediction is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[7][8]

-

Polar Solutes dissolve in Polar Solvents . The solubility of this compound is expected to be highest in polar solvents capable of hydrogen bonding.

-

Non-polar Solutes dissolve in Non-polar Solvents . Due to its aromatic core, some solubility in non-polar solvents is possible, but it is likely to be limited compared to polar options.

Impact of Temperature

For most solid solutes, solubility increases with temperature. This relationship is fundamental to cooling crystallization, where a saturated solution at a high temperature is cooled to induce precipitation of the purified compound. Characterizing the solubility curve (solubility vs. temperature) is essential for optimizing the yield and efficiency of this process.

A Rational Solvent Selection Strategy

A haphazard approach to solvent screening is inefficient. A systematic strategy, grounded in theory and validated by experiment, is superior. The workflow below outlines an industry-standard approach to identifying and confirming suitable solvent systems.[1]

Caption: Workflow for Rational Solvent Selection.

Experimental Determination of Solubility

The following protocols provide a self-validating system for accurately determining the solubility of this compound.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess solubility in a wide range of solvents to down-select candidates for quantitative analysis.

Methodology:

-

Preparation: Label a series of 2 mL glass vials, one for each solvent to be tested.

-

Aliquot Solute: Accurately weigh approximately 10 mg of this compound into each vial.

-

Solvent Addition: Add the selected solvent to the first vial in 0.2 mL increments.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Very Soluble: Dissolves completely in < 0.5 mL.

-

Soluble: Dissolves completely in 0.5 mL - 1.0 mL.

-

Sparingly Soluble: Dissolves partially in 1.0 mL.

-

Insoluble: No visible dissolution in 1.0 mL.

-

-

Documentation: Record the volume of solvent required for complete dissolution, or the classification if it does not fully dissolve. Repeat for all selected solvents.

Protocol 2: Quantitative Isothermal Shake-Flask Method

Objective: To determine the precise solubility (mg/mL or mol/L) of the compound in promising solvents at a controlled temperature.

Methodology:

-

System Setup: Place several sealed flasks, each containing a specific solvent, into an orbital shaker with temperature control (e.g., 25 °C).

-

Create a Slurry: Add an excess amount of this compound to each flask to create a saturated solution with visible undissolved solid. The excess is critical to ensure equilibrium is reached.

-

Equilibration: Agitate the flasks at a constant speed and temperature for a minimum of 24 hours to ensure the solution reaches equilibrium.[9]

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle for 1-2 hours. Alternatively, use a centrifuge to separate the solid from the supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred.

-

Analysis: Quantify the concentration of the solute in the filtered sample using a validated analytical method, such as HPLC-UV or quantitative NMR.

-

Calculation: Calculate the solubility using the determined concentration and the volume of the sample taken. Express the final result in mg/mL or other standard units.

Predicted Solubility Profile and Data Interpretation

While experimental data is the gold standard, a predicted profile based on physicochemical principles can effectively guide the initial solvent selection.

Table 3: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The aniline -NH₂ group can donate H-bonds, while the multiple oxygen and nitrogen atoms act as acceptors, leading to strong, favorable interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, THF, DMSO, DMF | High to Moderate | These solvents can accept hydrogen bonds but cannot donate. Strong dipole-dipole interactions are expected. Solvents like DMSO and DMF are highly polar and should be excellent solvents. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and can act as an H-bond acceptor, allowing for favorable interactions. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM is weakly polar. While it can dissolve a range of compounds, strong H-bonding interactions are absent, likely limiting solubility compared to more polar options. |

| Ethers | Diethyl Ether, MTBE | Low | These solvents have low polarity and limited ability to engage in strong intermolecular forces with the solute. |

| Hydrocarbons | Hexane, Toluene | Insoluble to Very Low | These are non-polar solvents. The hydrophobic benzene ring may have some affinity for toluene, but the polar functional groups will dominate, leading to poor overall solubility. |

| Aqueous | Water | Very Low | The LogP of 1.114 suggests limited water solubility.[4] The non-polar benzene ring dominates over the polar groups in an aqueous environment. |

| Aqueous Acid | 5% HCl | High | The basic aniline nitrogen will be protonated to form a hydrochloride salt, which is ionic and typically highly soluble in water.[10][11] |

| Aqueous Base | 5% NaOH | Very Low | The compound lacks acidic protons, so its solubility is not expected to increase in basic solutions. |

Application in Crystallization Process Development

The quantitative solubility data is directly used to design a robust crystallization process. The goal is to identify a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at a low temperature.

Caption: Decision Tree for Crystallization Method Selection.

Safety, Handling, and Disposal

This compound is an aniline derivative and should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for aromatic amines should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of moderate polarity, with its solubility behavior governed by its capacity for hydrogen bonding and the presence of both hydrophobic and hydrophilic regions. Its solubility is predicted to be high in polar protic and aprotic solvents and very low in non-polar hydrocarbon solvents. This guide provides a robust framework for researchers to move from theoretical prediction to practical application. By employing the detailed qualitative and quantitative protocols, scientists can generate the high-quality solubility data necessary to design and optimize efficient, scalable, and reliable manufacturing processes for the advanced chemical intermediates that depend on this versatile building block.

References

-

Appchem. (n.d.). This compound | 383870-88-0. Retrieved from [Link]

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Top 10 Ranked Crystallization Solvents Suggested by the Solvent Selection Tool. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Technobis. (2023, January 9). Controlling Crystal Habit With The Choice Of Solvent. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scispace.com [scispace.com]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. chemscene.com [chemscene.com]

- 5. appchemical.com [appchemical.com]

- 6. chiralen.com [chiralen.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-morpholinoaniline

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthesis pathway for 2-Methoxy-5-morpholinoaniline, a valuable substituted aniline derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and strategic considerations for each stage of the synthesis. The presented pathway is a two-step sequence commencing with a nucleophilic aromatic substitution (SNAr) reaction to form a key morpholinyl nitroaromatic intermediate, followed by a catalytic hydrogenation for the reduction of the nitro group to the desired aniline.

Introduction and Strategic Overview

This compound is a bespoke chemical entity featuring a trifunctionalized benzene ring, incorporating an aniline, a methoxy, and a morpholine moiety. The unique electronic and steric arrangement of these functional groups makes it an attractive building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals where the morpholine scaffold is a common feature in bioactive compounds due to its ability to improve pharmacokinetic properties.

The synthetic strategy detailed herein is predicated on a robust and scalable two-step approach. The core of this strategy lies in the initial formation of the C-N bond between the aromatic ring and the morpholine nitrogen, followed by the unmasking of the aniline functionality. This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.

Logical Flow of the Synthesis

The synthesis is logically divided into two primary stages:

-

Stage 1: Nucleophilic Aromatic Substitution (SNAr) to Synthesize 4-(5-Methoxy-2-nitrophenyl)morpholine. This initial step involves the reaction of a suitable nitro-substituted aryl halide with morpholine. The presence of a strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

-

Stage 2: Catalytic Hydrogenation to Yield this compound. The nitro group of the intermediate is selectively reduced to an amine using catalytic hydrogenation, a clean and efficient method that typically offers high yields and straightforward product isolation.

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and optimization. This section delves into the mechanistic underpinnings of the two key transformations.

The Nucleophilic Aromatic Substitution (SNAr) Reaction

The formation of the C-N bond between the aromatic ring and morpholine is achieved via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of a potent electron-withdrawing group, in this case, the nitro group (-NO₂), positioned ortho or para to a good leaving group, such as a halide.[1]

The SNAr reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is a critical factor in stabilizing this intermediate.[2]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion in the case of 4-fluoro-1-methoxy-2-nitrobenzene).

Caption: Simplified mechanism of the SNAr reaction.

The choice of an aryl fluoride as the starting material is strategic. Although fluoride is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom.

Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group to an amine is a pivotal step in this synthesis. Catalytic hydrogenation is the preferred method due to its high efficiency, selectivity, and the generation of water as the only byproduct.[3] The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

The mechanism of catalytic hydrogenation of a nitro group is complex and involves a series of steps on the catalyst surface. A simplified representation involves the sequential reduction of the nitro group to nitroso, then to a hydroxylamine, and finally to the amine.[4]

An alternative to catalytic hydrogenation is the use of a chemical reducing agent like stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[5][6] This method is also effective but often requires a more rigorous workup to remove the tin salts.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Stage 1: Synthesis of 4-(5-Methoxy-2-nitrophenyl)morpholine

Starting Material: 4-Fluoro-1-methoxy-2-nitrobenzene is a commercially available reagent.[7]

Reaction Scheme:

Protocol:

-

To a solution of 4-fluoro-1-methoxy-2-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(5-Methoxy-2-nitrophenyl)morpholine as a solid.

Stage 2: Synthesis of this compound

Reaction Scheme:

Protocol:

-

In a hydrogenation vessel, dissolve 4-(5-Methoxy-2-nitrophenyl)morpholine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | 4-(5-Methoxy-2-nitrophenyl)morpholine (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₁₁H₁₄N₂O₄ | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 238.24 g/mol | 208.26 g/mol |

| Typical Yield | 85-95% | >90% |

| Physical Appearance | Yellow solid | Off-white to light brown solid |

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. The two-step sequence, involving a nucleophilic aromatic substitution followed by catalytic hydrogenation, is based on well-understood and reliable chemical transformations. The provided experimental protocols, along with the mechanistic insights, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

-

Organic Reactions. (n.d.). Nitro Reduction. Retrieved from [Link]

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

-

ACS Green Chemistry Institute. (2025, December 28). Sn2+ reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). GB1561023A - 2-methoxy - 5 - chloro aniline derivatives.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-(2-methoxy-4-(morpholin-4-yl)-5-nitrophenyl)pyrimidin-2-amine. Retrieved from [Link]

-

SIELC Technologies. (2018, February 19). Morpholine, 4-(2,5-dimethoxy-4-nitrophenyl)-. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-(2-Methoxy-4-nitrophenyl)morpholine. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 5. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to 2-Methoxy-5-morpholinoaniline: Synthesis, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the morpholinoaniline scaffold has emerged as a cornerstone for the development of targeted therapeutics, particularly in oncology. Its unique combination of physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable protein-ligand interactions—has positioned it as a "privileged" structure. This guide focuses on a specific, yet highly promising, variant: 2-Methoxy-5-morpholinoaniline . The strategic placement of the methoxy and morpholine groups on the aniline ring presents a unique electronic and steric profile, offering a versatile platform for the design of novel bioactive agents.

This document serves as a technical deep-dive for researchers and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of synthetic strategies, characterization methodologies, and the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series. Every protocol and piece of data is presented with the aim of not just informing, but empowering the reader to confidently engage with and innovate upon this promising chemical scaffold.

I. The this compound Core: A Structural Overview

The core structure, this compound, is characterized by an aniline ring substituted with a methoxy group at the 2-position and a morpholine ring at the 5-position.

Figure 2: Retrosynthetic analysis of this compound.

B. Key Synthetic Pathways

Two primary and reliable synthetic pathways for constructing the this compound core are outlined below.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is often the most direct approach, particularly if a suitable precursor with a good leaving group (e.g., fluorine or chlorine) ortho or para to a strong electron-withdrawing group (like a nitro group) is available.

Figure 3: SNAr pathway for the synthesis of this compound.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex analogs.

Figure 4: Buchwald-Hartwig amination for the synthesis of this compound.

C. Detailed Experimental Protocol: Synthesis of this compound via SNAr and Reduction

This protocol is a representative procedure based on established methods for the synthesis of substituted anilines. [1] Step 1: Synthesis of 4-(4-Fluoro-2-methoxyphenyl)morpholine

-

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(2-methoxy-5-nitrophenyl)morpholine.

Step 2: Synthesis of this compound

-

To a solution of 4-(2-methoxy-5-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

III. Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A. Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), the morpholine protons (two multiplets corresponding to the -OCH₂- and -NCH₂- groups), and the aniline -NH₂ protons (a broad singlet). |

| ¹³C NMR | Resonances for the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the two distinct morpholine carbons. |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O₂ = 208.26 g/mol ). [2] |

| FT-IR | Characteristic peaks for N-H stretching of the aniline, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ether and morpholine. |

IV. Structural Analogs and Derivatives: Exploring Chemical Space

The this compound core is a versatile starting point for the synthesis of a diverse library of analogs. Modifications can be strategically introduced to probe the structure-activity relationship and optimize for desired biological activity.

A. Key Points of Derivatization

Figure 5: Key points for derivatization of the this compound scaffold.

B. Representative Derivatives and Their Therapeutic Rationale

-

Acyl and Sulfonyl Derivatives: Acylation or sulfonylation of the aniline nitrogen is a common strategy to introduce various functionalities that can interact with specific pockets in target proteins. For instance, acrylamide moieties are known to act as Michael acceptors, forming covalent bonds with cysteine residues in the active sites of certain kinases. [3]* Heterocyclic Scaffolds: The aniline nitrogen can be incorporated into larger heterocyclic systems, such as quinazolines or pyrimidines, which are prevalent in many kinase inhibitors. [3][4]These extended structures can form additional interactions within the ATP-binding pocket of kinases.

V. Biological Activity and Therapeutic Applications

Derivatives of morpholinoaniline have demonstrated significant potential in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

A. Primary Biological Target Class: Protein Kinases

Many morpholinoaniline-containing compounds have been investigated as inhibitors of various protein kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer. [3]* Phosphoinositide 3-kinase (PI3K): A central node in cell signaling pathways that promote cell survival and proliferation. [5]* Bruton's Tyrosine Kinase (BTK): A critical enzyme in B-cell development and a target for B-cell malignancies.

B. Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively published, we can extrapolate from related series of kinase inhibitors:

-

The Morpholine Moiety: Generally enhances pharmacokinetic properties such as solubility and metabolic stability. It can also form hydrogen bonds with the hinge region of some kinases.

-

The Methoxy Group: The position and presence of the methoxy group can influence the overall electronics of the molecule and may engage in specific interactions within the binding pocket. Its electron-donating nature can modulate the reactivity of the aniline nitrogen.

-

Substituents on the Aniline Nitrogen: This is a critical point for modulating potency and selectivity. Small, flexible linkers to other aromatic or heterocyclic systems are often optimal. The nature of the appended group dictates the specific kinase inhibitory profile. For example, the presence of a terminal acrylamide group often confers covalent inhibition of kinases with a cysteine residue in the active site.

C. A Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a derivative of this compound could inhibit a generic receptor tyrosine kinase (RTK) signaling pathway.

Figure 6: Hypothetical inhibition of an RTK signaling pathway by a this compound derivative.

VI. Future Directions and Opportunities

The this compound scaffold represents a fertile ground for further exploration in drug discovery. Key areas for future research include:

-

Systematic SAR Studies: A comprehensive investigation of substitutions at various positions of the aniline and morpholine rings is needed to build a robust SAR model for different kinase families.

-

Exploration of Novel Targets: While kinases are a primary focus, the unique properties of this scaffold may lend themselves to the inhibition of other enzyme classes or protein-protein interactions.

-

Development of Covalent Inhibitors: The strategic placement of reactive groups, such as acrylamides, can lead to the development of highly potent and selective covalent inhibitors.

-

Application in Other Therapeutic Areas: Beyond oncology, morpholinoaniline derivatives could be explored for their potential in inflammatory diseases, neurodegenerative disorders, and infectious diseases.

VII. Conclusion

This compound is a promising and versatile chemical scaffold with significant potential for the development of novel therapeutics. Its synthesis is achievable through robust and scalable chemical methods, and its structure is amenable to a wide range of modifications. By understanding the underlying principles of its synthesis, characterization, and structure-activity relationships, researchers can effectively leverage this scaffold to design and develop the next generation of targeted therapies. This guide provides a foundational framework to inspire and support such endeavors.

References

-

A new strategy for the synthesis of substituted morpholines. NIH. [Link]

-

Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]

-

[Synthesis of 2-methyl-5-substituted phenoxy-primaquine and antimalarials activity]. PubMed. [Link]

-

N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Amaechi-Ozor/5730438a0b0d50711108269d70e806143c16827a]([Link]

-

Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [Link]

-

2-methoxy-5-(morpholine-4-sulfonyl)aniline. PubChemLite. [Link]

-

Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. NINGBO INNO PHARMCHEM CO., LTD.. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. [Link]

-

Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. PMC. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link]

-

Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. NIH. [Link]

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH. [Link]

-

2-Methoxy-5-nitroaniline. PubChem. [Link]

-

Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. [Link]

Sources

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 2. 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholinoaniline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Morpholinoaniline Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Morpholinoaniline Core

The morpholinoaniline scaffold, a unique chemical entity characterized by the fusion of a morpholine ring and an aniline moiety, has emerged as a cornerstone in the development of novel therapeutic agents. The inherent physicochemical properties of this scaffold, including its capacity for hydrogen bonding via the morpholine oxygen, its weakly basic nitrogen atom, and the tunable electronic nature of the aniline ring, render it a highly versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the diverse biological activities of morpholinoaniline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential. We will explore their significant roles as anticancer agents, potent kinase inhibitors, and their emerging applications in combating microbial infections and inflammation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented biological activity of morpholinoaniline compounds is their potent anticancer efficacy. These compounds exert their effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.

Mechanism of Action: Inducing Apoptosis and Halting Cell Proliferation

A key hallmark of the anticancer activity of morpholinoaniline derivatives is their ability to trigger apoptosis. For instance, novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives, such as NAM-5 and NAM-7, have been shown to induce apoptosis-mediated cell death in breast cancer cell lines (MCF-7 and MDA-MB-231) and even in mouse embryonic fibroblast cell lines (3T3L-1). This was confirmed through cell death analysis by flow cytometry. Furthermore, certain 2-morpholino-4-anilinoquinoline compounds have demonstrated the ability to cause G0/G1 cell cycle arrest in HepG2 human liver cancer cells, effectively limiting their proliferation.

Structure-Activity Relationships and In Vitro Efficacy

The substitution pattern on the morpholinoaniline core plays a critical role in determining the anticancer potency. Studies on a series of 2-morpholino-4-anilinoquinoline derivatives revealed that variations in the C4 aniline moiety led to differing activities against the HepG2 cell line. Notably, compounds with specific substitutions exhibited higher cytotoxic activity and, in some cases, greater selectivity towards cancer cells over normal cells.

The following table summarizes the in vitro anticancer activity of selected morpholinoaniline derivatives against various cancer cell lines, as demonstrated by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| NAM-5 | MCF-7 (Breast) | 1.811 | |

| NAM-5 | MDA-MB-231 (Breast) | 2.143 | |

| NAM-7 | MCF-7 (Breast) | 1.883 | |

| NAM-7 | MDA-MB-231 (Breast) | 4.688 | |

| Compound 3d | HepG2 (Liver) | 8.50 | |

| Compound 3c | HepG2 (Liver) | 11.42 | |

| Compound 3e | HepG2 (Liver) | 12.76 | |

| AK-10 | A549 (Lung) | 8.55 | |

| AK-10 | MCF-7 (Breast) | 3.15 | |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 |

Kinase Inhibition: Targeting Key Signaling Pathways in Disease

The morpholinoaniline scaffold is a prominent feature in a multitude of kinase inhibitors, targeting enzymes that are crucial regulators of cell signaling pathways frequently dysregulated in cancer and other diseases. The structural rigidity and hydrogen bonding capabilities of the morpholine ring contribute significantly to the binding affinity and selectivity of these compounds for the ATP-binding pocket of kinases.

PI3K/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common event in many human cancers. Morpholinoaniline derivatives have been instrumental in the development of potent and selective inhibitors of this pathway.

For example, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of PI3K p110α, with one derivative exhibiting an IC50 value of 2.0 nM. This compound also demonstrated selectivity for p110α over other PI3K isoforms. The morpholino-triazine scaffold is another key structural motif found in dual PI3K/mTOR inhibitors like PKI-587, which is currently in clinical trials. Pharmacophore modeling and docking studies suggest that the inhibitory mechanism against PI3Kα and mTOR by these compounds is largely similar, highlighting the importance of the planar shape of the ligands for effective binding.

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by morpholinoaniline compounds.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK can sensitize cancer cells to radiation and certain chemotherapies. The PI3K inhibitor LY294002, which contains a morpholine moiety, was one of the early compounds also found to inhibit DNA-PK. This discovery spurred the development of more potent and selective DNA-PK inhibitors derived from this scaffold, such as NU7026 and NU7441. The morpholine ring in these compounds is considered essential for their inhibitory activity. Some morpholino-substituted naphthoxazines have demonstrated potent DNA-PK inhibition with IC50 values as low as 0.091 µM.

Antimicrobial and Anti-inflammatory Properties

Beyond their prominent role in oncology, morpholinoaniline derivatives have demonstrated a breadth of other valuable biological activities.

Antimicrobial Activity

Certain sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have shown moderate to good antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). It is noteworthy that 3-fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic drug linezolid.

Anti-inflammatory and Analgesic Effects

Morpholino compounds have also been investigated for their anti-inflammatory and analgesic properties. Studies suggest that their mechanism of action involves the inhibition of the arachidonic acid metabolism pathway, specifically by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. This mode of action is similar to that of classical non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

To ensure the reproducibility and validation of the biological activities described, detailed experimental protocols are essential. Below are representative methodologies for assessing the anticancer properties of morpholinoaniline compounds.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the morpholinoaniline test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Experimental workflow for assessing the anticancer activity of morpholinoaniline compounds.

Conclusion and Future Perspectives

The morpholinoaniline scaffold has unequivocally demonstrated its value in the field of drug discovery, serving as a privileged structure for the development of a wide array of biologically active compounds. Its prevalence in potent anticancer agents and selective kinase inhibitors underscores its importance in targeting complex diseases. The continued exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles. As synthetic methodologies advance and our comprehension of disease biology deepens, the morpholinoaniline core is poised to remain a central element in the quest for innovative medicines.

References

- More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3257-3268. [Link]

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

-

More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. ResearchGate. [Link]

-

Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44(5), 3121-3143. [Link]

- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

The Strategic Utility of 2-Methoxy-5-morpholinoaniline in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Methoxy-5-morpholinoaniline, a bespoke aniline derivative, has emerged as a valuable scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore its synthetic accessibility, delve into its role as a key pharmacophoric element in the design of kinase inhibitors, and present detailed experimental protocols for its utilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their quest for next-generation medicines.

Introduction: The Architectural Significance of the this compound Scaffold

The this compound scaffold presents a unique combination of structural and electronic features that render it an attractive starting point for medicinal chemistry campaigns. The aniline nitrogen provides a crucial nucleophilic handle for a variety of coupling reactions, enabling the facile construction of diverse chemical libraries. The methoxy group, an electron-donating substituent, modulates the reactivity of the aromatic ring and can participate in key hydrogen bonding interactions within a biological target. The morpholino moiety, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.

The strategic placement of these functional groups creates a privileged scaffold for interaction with various biological targets. This guide will focus on its application in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Synthetic Accessibility and Characterization

The practical utility of any building block in a drug discovery program is contingent upon its synthetic accessibility. This compound can be prepared through a reliable synthetic sequence, typically starting from a commercially available nitroaromatic precursor.

General Synthetic Route

A common approach to the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable di-substituted nitrobenzene with morpholine, followed by the reduction of the nitro group to the corresponding aniline. For instance, starting from 1,2-difluoro-4-nitrobenzene, a two-step synthesis can be employed.[1]

dot

Caption: General synthetic workflow for a morpholinoaniline.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

The synthesis of a related compound, 3-fluoro-4-morpholinoaniline, serves as an illustrative example of the synthetic methodology.[1]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

-